1-Butyl-2-hydrazino-1H-benzimidazole
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Description
1-Butyl-2-hydrazino-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their wide application in organic and medicinal chemistry due to their biological activity, including antiviral, antimicrobial, and antitumor properties . Although the provided papers do not directly discuss 1-Butyl-2-hydrazino-1H-benzimidazole, they provide insights into similar compounds that can help infer its characteristics.
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve various strategies, including condensation and cyclization reactions. For instance, 2-hydrazinobenzimidazole can be condensed with ethyl chloroformate or diethyl oxalate to produce triazolo- and triazino-fused ketones . Additionally, reactions of N-tert-butyl-1-aza-1,3-enynes with 2-mercaptobenzimidazoles in water-alcohol solutions can afford thiazino[3,2-a]benzimidazol-4-ols . These methods suggest that the synthesis of 1-Butyl-2-hydrazino-1H-benzimidazole could potentially involve similar condensation and cyclization steps.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic and theoretical methods. For N-Butyl-1H-benzimidazole, DFT/B3LYP calculations with a 6-311++G(d,p) basis set provided optimized molecular parameters that were in excellent agreement with experimental data . The non-covalent interactions within the compound were analyzed using topological methods such as AIM, RDG, ELF, and LOL, which confirmed the presence of bonding and non-bonding electrons . These methods could be applied to 1-Butyl-2-hydrazino-1H-benzimidazole to gain insights into its molecular structure.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, 1-benzyl-2-hydrazinobenzimidazole can participate in autooxidative coupling reactions with nitroformaldehyde arylhydrazones to produce unsymmetrical formazans . Similarly, 2-hydrazinobenzimidazole can react with different reagents to produce a variety of fused azole derivatives . These reactions highlight the reactivity of the hydrazino group in benzimidazole compounds, which is likely to be a key feature in the chemical behavior of 1-Butyl-2-hydrazino-1H-benzimidazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be characterized by spectroscopic techniques and theoretical calculations. For instance, UV-Vis absorption and NBO analysis were used to characterize N-Butyl-1H-benzimidazole, revealing peaks at 248 nm and 295 nm in the experimental spectrum . Theoretical calculations can also provide information on molecular electrostatic potential, Fukui functions, and frontier molecular orbitals, which are important for understanding the reactivity and stability of the compound . These analyses would be relevant for determining the properties of 1-Butyl-2-hydrazino-1H-benzimidazole.
Scientific Research Applications
Structural and Theoretical Analysis
- Imidazole Derivatives in Chemistry: Imidazole derivatives, including benzimidazoles, are widely applied in organic and medicinal chemistry. They have shown biological activities as antiviral, antimicrobial, and antitumor agents. N-Butyl-1H-benzimidazole, closely related to 1-Butyl-2-hydrazino-1H-benzimidazole, has been thoroughly studied. The presence of a butyl substituent at the N position does not significantly affect the structural organization of benzimidazole. These findings are supported by DFT/B3LYP method analysis with a 6-311++G(d,p) basis set, providing insight into the electron distribution and molecular interactions within such compounds (Kazachenko et al., 2022).
Synthesis and Application in Antioxidant Activity
- Antioxidant Properties: Benzimidazole derivatives have been synthesized and tested for their antioxidant properties. Some compounds like methyl 3-[3-(3-methoxy-3-oxopropyl)-5-benzoyl-2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl]propanoate and 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione demonstrated significant cytoprotective and antioxidant effects, comparable to quercetin. This highlights the potential of benzimidazole derivatives, including 1-Butyl-2-hydrazino-1H-benzimidazole, in biological applications (Anastassova et al., 2016).
Biological Assays and Antimicrobial Properties
- Antimicrobial Potency: Benzimidazole derivatives have shown promising results in antimicrobial potencies. For instance, studies have demonstrated the effectiveness of such compounds against various microorganisms, indicating the potential for 1-Butyl-2-hydrazino-1H-benzimidazole in similar applications (Kamat et al., 2017).
Green Synthesis Methods
- Environmentally Friendly Synthesis: The green synthesis of benzimidazoles, including methods that support structural diversity and various substitutions, is an important area of research. Novel series of benzimidazoles have been synthesized using environmentally friendly procedures, which is crucial for sustainable chemistry and the development of new pharmaceuticals (Nikpassand & Pirdelzendeh, 2016).
properties
IUPAC Name |
(1-butylbenzimidazol-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-3-8-15-10-7-5-4-6-9(10)13-11(15)14-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAOPAPQGSWLMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392972 |
Source
|
Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butylbenzimidazol-2-yl)hydrazine | |
CAS RN |
615281-72-6 |
Source
|
Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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